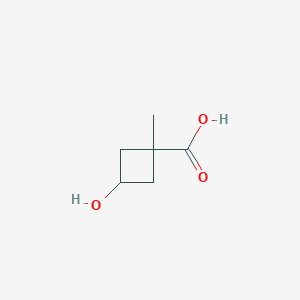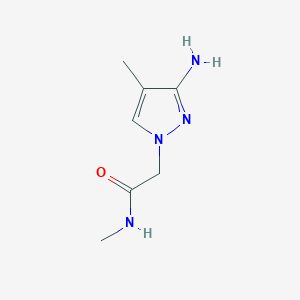![molecular formula C10H10BrNO3 B13473461 Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate](/img/structure/B13473461.png)
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is an organic compound with the molecular formula C10H10BrNO2. This compound features a cyclopropane ring substituted with a carboxylate ester group and a 6-bromopyridin-3-yloxy group. It is a pale-yellow to yellow-brown sticky oil to semi-solid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate typically involves the reaction of 6-bromopyridine-3-methanol with cyclopropanecarboxylic acid under esterification conditions. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can optimize the reaction conditions and minimize impurities. The process typically involves the same esterification reaction but on a larger scale with more stringent control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Products include substituted pyridines.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols.
Scientific Research Applications
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can interact with enzymes or receptors, modulating their activity. The cyclopropane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridine-3-methanol: Shares the bromopyridine moiety but lacks the cyclopropane ring and ester group.
Methyl 1-(6-bromopyridin-3-yl)cyclopropanecarboxylate: Similar structure but differs in the position of the ester group.
Uniqueness
Methyl 1-[(6-bromopyridin-3-yl)oxy]cyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and a bromopyridine moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Properties
Molecular Formula |
C10H10BrNO3 |
|---|---|
Molecular Weight |
272.09 g/mol |
IUPAC Name |
methyl 1-(6-bromopyridin-3-yl)oxycyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9(13)10(4-5-10)15-7-2-3-8(11)12-6-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
KOSIKXMJUFSSCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)OC2=CN=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


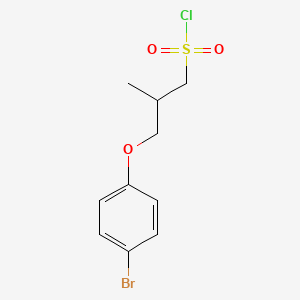
![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
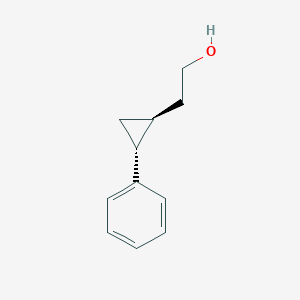
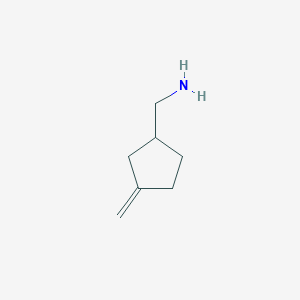
![2-amino-3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoicaciddihydrochloride](/img/structure/B13473399.png)
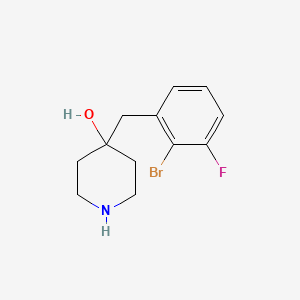
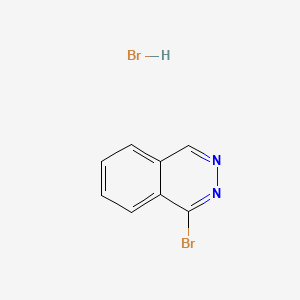
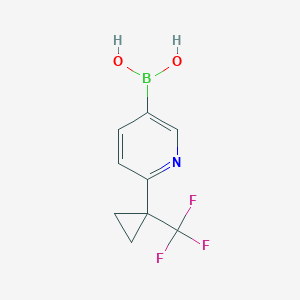
![tert-butyl N-[(1R)-1-(azetidin-3-yl)ethyl]carbamate](/img/structure/B13473424.png)
![[1-(oxan-2-yl)-3-phenyl-1H-pyrazol-5-yl]boronic acid](/img/structure/B13473425.png)
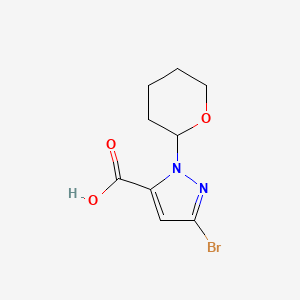
![1-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13473452.png)
